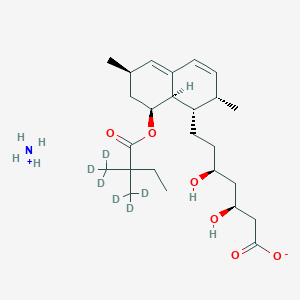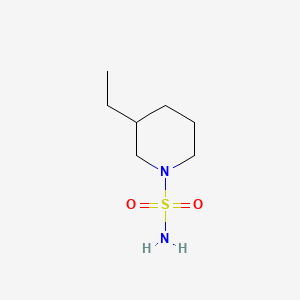
1-Piperidinesulfonamide, 3-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethylpiperidine-1-sulfonamide is a sulfonamide derivative that features a piperidine ring substituted with an ethyl group at the third position and a sulfonamide group at the first position. Sulfonamides are a class of compounds known for their diverse biological activities and applications in medicinal chemistry . The unique structure of 3-ethylpiperidine-1-sulfonamide makes it a compound of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylpiperidine-1-sulfonamide typically involves the sulfonylation of 3-ethylpiperidine with a sulfonyl chloride in the presence of a base. The reaction proceeds as follows:
Starting Materials: 3-ethylpiperidine and sulfonyl chloride.
Procedure: The 3-ethylpiperidine is dissolved in the solvent, and the sulfonyl chloride is added dropwise while maintaining the reaction mixture at a low temperature (0-5°C). The mixture is then stirred at room temperature for several hours until the reaction is complete. The product is isolated by filtration and purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of 3-ethylpiperidine-1-sulfonamide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethylpiperidine-1-sulfonamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different sulfonamide derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Various nucleophiles (amines, alcohols); organic solvents, mild heating.
Major Products:
Oxidation: Sulfonic acids, sulfonates.
Reduction: Amines, reduced sulfonamide derivatives.
Substitution: Diverse sulfonamide derivatives.
Aplicaciones Científicas De Investigación
3-Ethylpiperidine-1-sulfonamide has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 3-ethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors by binding to their active sites, leading to the modulation of biological processes. For example, sulfonamides are known to inhibit dihydropteroate synthetase, an enzyme involved in folic acid synthesis in bacteria, thereby exhibiting antibacterial activity . The exact molecular targets and pathways for 3-ethylpiperidine-1-sulfonamide may vary depending on its specific application and biological context.
Comparación Con Compuestos Similares
Sulfamethazine: A sulfonamide used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Another sulfonamide used in combination with pyrimethamine to treat toxoplasmosis.
Sulfanilamide: A classic sulfonamide known for its antibacterial activity.
Comparison: 3-Ethylpiperidine-1-sulfonamide is unique due to its specific structural features, such as the ethyl group on the piperidine ring and the sulfonamide group at the first position. These structural differences can influence its chemical reactivity, biological activity, and pharmacological properties compared to other sulfonamides .
Propiedades
Fórmula molecular |
C7H16N2O2S |
|---|---|
Peso molecular |
192.28 g/mol |
Nombre IUPAC |
3-ethylpiperidine-1-sulfonamide |
InChI |
InChI=1S/C7H16N2O2S/c1-2-7-4-3-5-9(6-7)12(8,10)11/h7H,2-6H2,1H3,(H2,8,10,11) |
Clave InChI |
CINMODNRHJJHGP-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCCN(C1)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


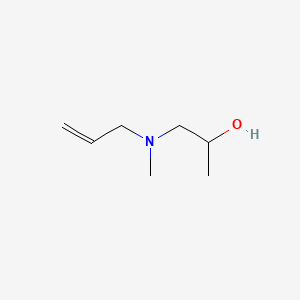
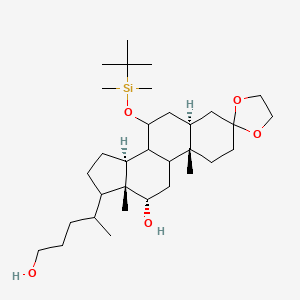
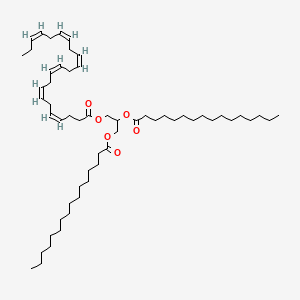

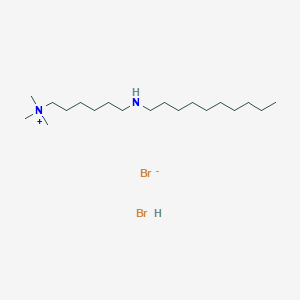
![4-[[[[6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methyl](5-ethoxy-2-pyrimidinyl)amino]methyl]benzoic Acid Methyl Ester](/img/structure/B13837704.png)

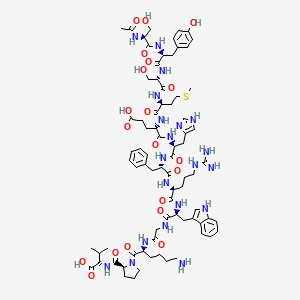
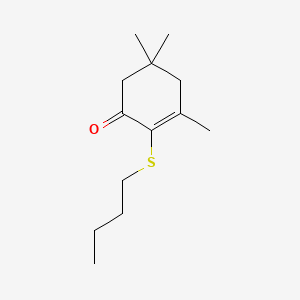
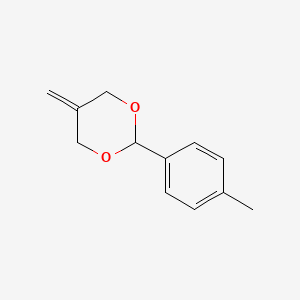
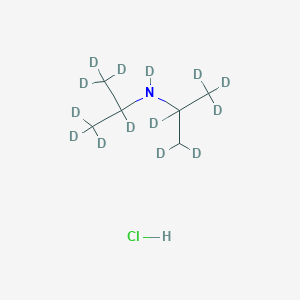
![2-Methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B13837740.png)
![1-(1,2,3,4-Tetrahydropyrrolo[3,4-d]pyridazin-6-yl)ethanone](/img/structure/B13837748.png)
